Cas no 1965304-90-8 (2-Methyl-3-phenyl-2H-quinoxaline)

2-Methyl-3-phenyl-2H-quinoxaline 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-3-phenyl-2H-quinoxaline

-

- インチ: 1S/C15H14N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-11,16H,1H3

- InChIKey: NTZQTKGPRPAFNW-UHFFFAOYSA-N

- SMILES: N1C2=C(C=CC=C2)N=C(C2=CC=CC=C2)C1C

2-Methyl-3-phenyl-2H-quinoxaline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01FF7U-250mg |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 250mg |

$228.00 | 2024-06-17 | |

| eNovation Chemicals LLC | Y1237996-1g |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 1g |

$925 | 2025-02-20 | |

| 1PlusChem | 1P01FF7U-1g |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 1g |

$568.00 | 2024-06-17 | |

| eNovation Chemicals LLC | Y1237996-250mg |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 250mg |

$390 | 2024-06-05 | |

| A2B Chem LLC | AX98378-1g |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 1g |

$500.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1237996-250mg |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 250mg |

$410 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1237996-250mg |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 250mg |

$410 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1237996-1g |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 1g |

$875 | 2024-06-05 | |

| A2B Chem LLC | AX98378-250mg |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 250mg |

$192.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1237996-1g |

2-Methyl-3-phenyl-2H-quinoxaline |

1965304-90-8 | 97% | 1g |

$925 | 2025-02-21 |

2-Methyl-3-phenyl-2H-quinoxaline 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

2-Methyl-3-phenyl-2H-quinoxalineに関する追加情報

2-Methyl-3-phenyl-2H-quinoxaline (CAS No. 1965304-90-8): A Versatile Heterocyclic Compound with Emerging Applications

2-Methyl-3-phenyl-2H-quinoxaline (CAS No. 1965304-90-8) is a heterocyclic organic compound that has gained significant attention in recent years due to its unique structural features and potential applications in various fields. As a member of the quinoxaline derivatives family, this compound exhibits interesting photophysical and electronic properties that make it valuable for material science, pharmaceutical research, and organic electronics applications.

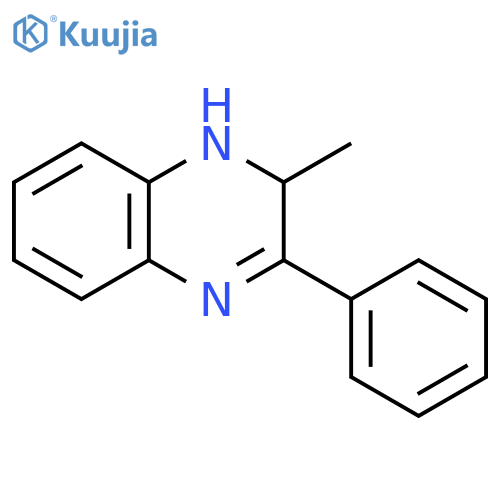

The molecular structure of 2-methyl-3-phenyl-2H-quinoxaline consists of a quinoxaline core substituted with a methyl group at position 2 and a phenyl ring at position 3. This specific substitution pattern contributes to its distinct chemical behavior and makes it an important building block for more complex molecular architectures. Researchers are particularly interested in its electron-deficient nature, which enables interesting charge transport properties in organic semiconductors.

Recent studies have highlighted the potential of 2-methyl-3-phenyl-2H-quinoxaline derivatives in OLED technology, where they can serve as efficient electron-transport materials. The compound's ability to form stable thin films and its favorable energy levels make it suitable for optoelectronic applications. Many scientists are investigating how modifications to this core structure can enhance device performance in organic light-emitting diodes and organic photovoltaics.

In the pharmaceutical field, the quinoxaline scaffold is recognized for its biological activity, and 2-methyl-3-phenyl-2H-quinoxaline serves as a key intermediate for developing potential therapeutic agents. While not biologically active itself, its derivatives are being explored for various medicinal applications, particularly in areas like antimicrobial agents and enzyme inhibitors. The compound's synthetic versatility allows for the creation of diverse molecular libraries for drug discovery programs.

The synthesis of 2-methyl-3-phenyl-2H-quinoxaline typically involves condensation reactions between appropriate o-phenylenediamine derivatives and α-dicarbonyl compounds. Modern synthetic approaches focus on developing more efficient, environmentally friendly protocols with higher yields and fewer byproducts. Recent advances in green chemistry have led to improved synthetic routes that reduce waste and energy consumption while maintaining high purity of the final product.

From a commercial perspective, the demand for high-purity 2-methyl-3-phenyl-2H-quinoxaline has been steadily increasing, particularly from research institutions and specialty chemical manufacturers. The compound is typically supplied as a crystalline solid with high chemical stability under standard storage conditions. Quality control parameters include rigorous testing for purity by HPLC analysis and confirmation of structure by NMR spectroscopy and mass spectrometry.

One of the most exciting developments involving 2-methyl-3-phenyl-2H-quinoxaline is its potential in organic electronics. Researchers are investigating its use in flexible electronics and wearable devices, where its combination of stability and electronic properties could enable new applications. The compound's ability to form uniform thin films makes it particularly attractive for these emerging technologies that require materials compatible with solution processing techniques.

The thermal stability of 2-methyl-3-phenyl-2H-quinoxaline is another area of interest, with decomposition temperatures typically above 250°C, making it suitable for applications requiring high-temperature processing. This property, combined with its good solubility in common organic solvents, provides flexibility in material processing and device fabrication.

As research continues, new applications for 2-methyl-3-phenyl-2H-quinoxaline are being discovered in fields such as sensors, catalysis, and energy storage. Its molecular structure can be easily modified to tune specific properties, making it a versatile platform for developing functional materials. The growing interest in sustainable chemistry has also led to investigations into bio-based production methods for this and related compounds.

For researchers working with 2-methyl-3-phenyl-2H-quinoxaline, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under normal conditions, standard laboratory safety protocols for organic compounds should be observed during handling and storage.

The future outlook for 2-methyl-3-phenyl-2H-quinoxaline appears promising, with ongoing research exploring its potential in cutting-edge technologies. As our understanding of its properties deepens and synthetic methods improve, we can expect to see expanded applications of this interesting compound in both academic research and industrial applications. Its combination of structural simplicity and functional versatility makes it an important molecule in the toolkit of modern chemistry.

1965304-90-8 (2-Methyl-3-phenyl-2H-quinoxaline) Related Products

- 1465754-53-3(3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-)

- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))

- 2092111-40-3(1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2404734-50-3(4-Bromo-6-fluoro-7-methyl-1H-indazole)

- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)

- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)

- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)

- 2138571-74-9(4-(azetidin-3-yloxy)methyl-2-(methoxymethyl)-1,3-thiazole)

- 2172071-88-2(methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate)

- 19946-10-2(Methyl 2-(5-methylpyridin-2-yl)acetate)